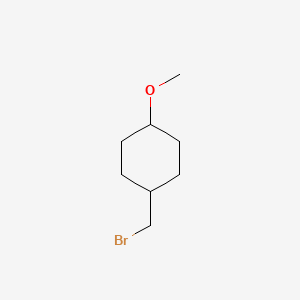

1-(Bromomethyl)-4-methoxycyclohexane

Vue d'ensemble

Description

“1-(Bromomethyl)-4-methoxycyclohexane” is likely a cyclohexane ring with a bromomethyl group (-CH2Br) attached to one carbon and a methoxy group (-OCH3) attached to a carbon four positions away. The bromomethyl group is a good leaving group, making it reactive in nucleophilic substitution reactions . The methoxy group is an electron-donating group, which can activate the cyclohexane ring towards electrophilic aromatic substitution .

Synthesis Analysis

The synthesis of such a compound could potentially involve the reaction of 4-methoxycyclohexanol with a brominating agent like PBr3 or HBr . This would replace the -OH group with a -Br, resulting in 1-(Bromomethyl)-4-methoxycyclohexane .Molecular Structure Analysis

The cyclohexane ring in this compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane. The bromomethyl and methoxy groups could be in either axial or equatorial positions, depending on the specific stereochemistry of the compound .Chemical Reactions Analysis

The bromomethyl group in this compound is likely to be reactive in nucleophilic substitution reactions, potentially allowing for the introduction of various other functional groups in place of the bromine . The methoxy group could potentially be demethylated under acidic conditions to yield a hydroxyl group .Applications De Recherche Scientifique

Application in Polymer Research

Field

This compound is used in the field of Polymer Research .

Summary of the Application

“1-(Bromomethyl)-4-methoxycyclohexane” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .

Methods of Application or Experimental Procedures

The compound is used to obtain 4-bromomethyl benzoyl chloride, which is then used to create a mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP). This ester is used in the free-radical polymerization of methyl methacrylate to synthesize terminally brominated poly (methyl methacrylate) (PMMA-Br). The RAFT-macro agent is then acquired by reacting PMMA-Br and potassium ethyl xanthogenate. By reacting the RAFT-macro agent and styrene, block copolymers are obtained .

Results or Outcomes

The primary parameters, such as concentration and time that affect the reaction, were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Application in the Synthesis of Other Organic Compounds

Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

“1-(Bromomethyl)-4-methoxycyclohexane” is used in the synthesis of other organic compounds. It serves as a reagent for introducing benzyl groups .

Methods of Application or Experimental Procedures

The compound is used in benzylations, which are often achieved in the presence of catalytic amounts of sodium iodide. This generates the more reactive benzyl iodide in situ .

Results or Outcomes

The benzyl group introduced by “1-(Bromomethyl)-4-methoxycyclohexane” can be used to protect alcohols and carboxylic acids during synthesis .

Application in the Synthesis of Cyclopropanes

Summary of the Application

“1-(Bromomethyl)-4-methoxycyclohexane” is used in the synthesis of cyclopropanes .

Methods of Application or Experimental Procedures

The synthesis pathway for [1- (bromomethyl)cyclopropyl]methanol involves the conversion of cyclopropane carboxylic acid to the corresponding alcohol via reduction, followed by bromination of the alcohol using N-bromosuccinimide (NBS) and subsequent deprotection of the resulting bromomethyl cyclopropane intermediate .

Results or Outcomes

The mechanism of action of [1- (bromomethyl)cyclopropyl]methanol is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product .

Safety And Hazards

Propriétés

IUPAC Name |

1-(bromomethyl)-4-methoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOPXSOJPYCLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617175 | |

| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-methoxycyclohexane | |

CAS RN |

141604-51-5 | |

| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)